molecular formula C11H8O3 B8335612 5,6-Indandicarboxylic anhydride

5,6-Indandicarboxylic anhydride

Cat. No.: B8335612
M. Wt: 188.18 g/mol
InChI Key: NKJKYAYKHJZPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Indandicarboxylic anhydride is a versatile cyclic anhydride reagent used in organic synthesis and materials science research. This compound serves as a key precursor for the synthesis of more complex molecules, particularly imide derivatives, which are of significant interest due to their potential biological activities and material properties . The strained structure and reactivity of the anhydride group make it a valuable building block for creating polymers and functionalized organic materials with specific characteristics. In laboratory research, this compound is primarily valued for its role as an electrophile in reactions with nucleophiles, enabling the formation of dicarboxylic acid derivatives. Researchers utilize this compound to introduce the indane backbone into molecular architectures, a structure known for influencing the photophysical and electronic properties of the resulting materials. The compound's application spans the development of novel organic frameworks and the exploration of structure-activity relationships in medicinal chemistry. This product is intended for research purposes only and is not classified as a drug or consumer product. It is strictly for use in laboratory settings by qualified professionals. This compound is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data and handle the material appropriately, using all necessary personal protective equipment.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C11H8O3/c12-10-8-4-6-2-1-3-7(6)5-9(8)11(13)14-10/h4-5H,1-3H2

InChI Key

NKJKYAYKHJZPFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)OC3=O

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

5,6-Indandicarboxylic anhydride has been investigated for its potential use in pharmaceuticals, particularly as a precursor for anesthetic compounds. Research indicates that derivatives of this compound can induce sedative effects in mammalian subjects, making them suitable candidates for intravenous anesthetics. The synthesis of novel anesthetic compositions utilizing this compound has shown promising results in terms of solubility and reduced side effects compared to traditional agents .

Case Study: Anesthetic Composition

  • Objective : To develop a water-soluble anesthetic.
  • Method : The compound was reacted with various amines to form derivatives that exhibited sedative properties.
  • Findings : The resulting compounds demonstrated effective sedation with minimal adverse reactions, indicating their potential for clinical use .

Polymer Science

In polymer chemistry, this compound serves as a key monomer in the synthesis of high-performance polymers. Its unique structure allows for the formation of polyimides and other copolymers through ring-opening metathesis polymerization.

Case Study: Poly(N-cyclohexyl-exo-norbornene-5,6-dicarboximide)

  • Objective : To evaluate the polymerization behavior of this compound using different initiators.
  • Method : Ring-opening metathesis polymerization was conducted with various Grubbs catalysts.
  • Results : The study found that Grubbs 1 initiator provided superior control over molecular weight and polymer structure compared to other initiators, yielding high trans content polymers .

Material Science

This compound is also utilized in the development of advanced coatings and adhesives due to its excellent adhesion properties and flexibility. It is incorporated into formulations to enhance performance characteristics such as solvent resistance and durability.

Case Study: Coating Compositions

  • Objective : To improve the flexibility and adhesion of industrial coatings.
  • Composition : The anhydride was mixed with high molecular weight poly epoxy esters.
  • Outcome : The resulting coatings exhibited enhanced flexibility and adhesion without compromising other essential properties like solvent resistance .

Antimicrobial and Antioxidant Properties

Recent studies have explored the antimicrobial and antioxidant capabilities of compounds derived from this compound. These derivatives have been tested against various pathogens, demonstrating significant antibacterial activity.

Case Study: Antimicrobial Activity Evaluation

  • Objective : To assess the antibacterial efficacy of synthesized derivatives.
  • Method : Agar diffusion method was employed to measure zones of inhibition against standard bacterial strains.
  • Results : Some derivatives exhibited superior antibacterial activity compared to conventional antibiotics, highlighting their potential for therapeutic applications .

Data Summary Table

Application AreaKey FindingsReference
Medicinal ChemistryEffective sedative agents with minimal side effects
Polymer ScienceHigh control over polymerization leading to desirable material properties
Material ScienceEnhanced coating flexibility and adhesion
Antimicrobial ActivitySignificant antibacterial properties against tested pathogens

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Comparison of Selected Anhydrides

Compound Molecular Formula Ring System Space Group Unit Cell Volume (ų) Key Structural Features
5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride C₆H₄O₃S₂ Six-membered (S,S) P1 365.36 Non-planar, S···O interactions
Maleic anhydride C₄H₂O₃ Five-membered (O,O) Pna2₁ 316.7 Planar, conjugated diene system
Tetrachlorophthalic anhydride C₈Cl₄O₃ Aromatic (Cl-substituted) P2₁/c 707.8 Rigid, electron-withdrawing Cl groups
Nadic anhydride C₉H₈O₃ Bicyclo[2.2.1]heptane P2₁/c 532.1 Norbornene core, strained bridge
  • Ring System : Unlike maleic anhydride’s five-membered ring, the dithiine derivative has a sulfur-containing six-membered ring, reducing ring strain but increasing steric bulk.
  • Crystallography : The triclinic packing of the dithiine compound contrasts with the orthorhombic (Pna2₁) system of maleic anhydride, reflecting differences in molecular symmetry .
Electronic and Steric Effects
  • Electron-Withdrawing Groups : Tetrachlorophthalic anhydride’s Cl substituents lower LUMO energy, enhancing reactivity in nucleophilic acyl substitutions . The dithiine compound’s sulfur atoms may similarly activate the anhydride moiety through inductive effects.
  • Steric Hindrance: Methyltetrahydrophthalic anhydride (C₈H₁₀O₃) exhibits reduced reactivity in esterifications due to methyl group hindrance . The dithiine compound’s non-planar structure could impose comparable steric limitations.

Q & A

Q. What are the primary synthetic routes for 5,6-Indandicarboxylic anhydride, and how do reaction conditions influence product purity?

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing bond lengths, angles, and unit cell parameters. For example, SCXRD analysis of related bicyclo[2.2.1]heptane derivatives confirmed bond angles (e.g., C–C–O ≈ 124.2°) and crystallographic space groups (e.g., monoclinic C2/c) . Complementary techniques like FT-IR (C=O stretch at ~1850 cm⁻¹) and ¹³C NMR (carbonyl peaks at ~170 ppm) validate functional groups.

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for this compound under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) discrepancies often arise from sample purity or heating rates. For reliable
  • Use high-purity samples (>99%) verified via HPLC.
  • Standardize heating rates (e.g., 10°C/min under nitrogen).
  • Compare with computational models (e.g., DFT calculations for decomposition pathways). Studies on norbornene analogs show decomposition onset at ~250°C, but anhydride ring-opening kinetics may vary with humidity .

Q. How can computational chemistry enhance the design of polyimides using this compound as a monomer?

  • Methodological Answer : Density Functional Theory (DFT) predicts polymerization reactivity and chain rigidity. For example:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity during copolymerization with diamines.

  • Simulate steric effects of bicyclic structures on polymer backbone conformation. Experimental validation includes comparing predicted vs. observed glass transition temperatures (Tg). Studies on cyclo-aliphatic dianhydrides (e.g., bicyclo[2.2.2]octane derivatives) show Tg increases by 20–40°C compared to aromatic analogs, aligning with computational rigidity predictions .

    • Data Table :
Dianhydride TypeComputed Tg (°C)Experimental Tg (°C)Polymer FlexibilityReference
Cyclo-aliphatic280265–285Low
Aromatic240220–240Moderate

Q. What spectroscopic methods are most effective in tracking anhydride ring-opening reactions in solution?

  • Methodological Answer : In-situ FT-IR monitors carbonyl (C=O) peak attenuation at ~1850 cm⁻¹. For quantitative analysis:
  • Use ¹H NMR to track proton shifts (e.g., disappearance of anhydride protons at δ 3.5–4.0 ppm).
  • Couple with kinetic modeling (e.g., pseudo-first-order rate constants). Studies on acetic anhydride hydrolysis show a rate constant of 1.2 × 10⁻³ s⁻¹ at 25°C, but steric hindrance in bicyclic analogs may reduce reactivity by 30–50% .

Contradictions and Validation

  • Synthetic Yield vs. Purity : reports high-purity polyimides using cyclo-aliphatic dianhydrides at molar ratios of 1–4, but competing side reactions (e.g., hydrolysis) may reduce yields. Rigorous drying of reactants and anhydrous solvents are critical .
  • Thermal Stability : While computational models predict higher stability for rigid bicyclic structures, experimental TGA data may show variability due to crystallinity defects. Cross-validation with DSC (melting points) and XRD (crystallinity %) resolves ambiguities .

Key Recommendations for Researchers

  • Prioritize SCXRD for structural validation and DFT for reaction pathway prediction.
  • Standardize TGA protocols (heating rate, atmosphere) to ensure reproducibility.
  • Explore copolymerization with fluorinated diamines (e.g., 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride) to enhance thermal stability .

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